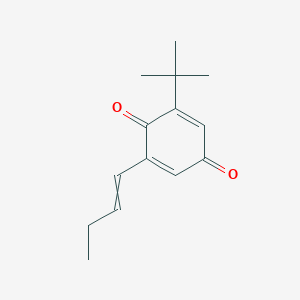
2-(But-1-en-1-yl)-6-tert-butylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(But-1-en-1-yl)-6-tert-butylcyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure that includes a butenyl group and a tert-butyl group attached to a cyclohexadiene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-1-en-1-yl)-6-tert-butylcyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common approach involves the cyclobutenylation of indoles under mild conditions. This method uses a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles . Another method involves the use of organoselenium-catalyzed synthesis through intramolecular C−H amination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
2-(But-1-en-1-yl)-6-tert-butylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated hydrocarbons.
科学的研究の応用
2-(But-1-en-1-yl)-6-tert-butylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2-(But-1-en-1-yl)-6-tert-butylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(E)-But-1-en-3-yn-1-yl-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (E)-1-(But-1-en-1-yl)-2-(sec-butyl)disulfane
Uniqueness
2-(But-1-en-1-yl)-6-tert-butylcyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of functional groups and its reactivity. This uniqueness makes it valuable in various synthetic applications and research areas.
特性
CAS番号 |
138329-28-9 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
2-but-1-enyl-6-tert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18O2/c1-5-6-7-10-8-11(15)9-12(13(10)16)14(2,3)4/h6-9H,5H2,1-4H3 |
InChIキー |
QTIZYGXNRVNUGS-UHFFFAOYSA-N |
正規SMILES |
CCC=CC1=CC(=O)C=C(C1=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)
![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)

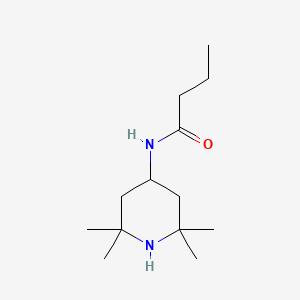
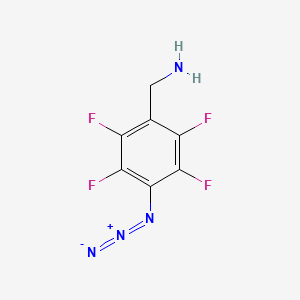
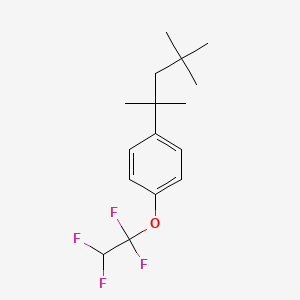
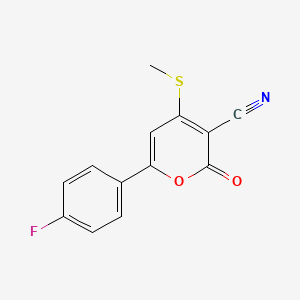
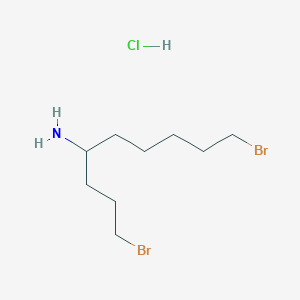
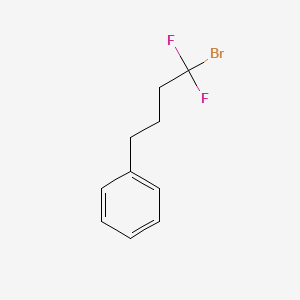
![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)

![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)
![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
